N-(2-Bromobenzo[d]thiazol-6-yl)acetamide
CAS No.: 1019115-45-7
Cat. No.: VC15873780
Molecular Formula: C9H7BrN2OS
Molecular Weight: 271.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019115-45-7 |
|---|---|
| Molecular Formula | C9H7BrN2OS |
| Molecular Weight | 271.14 g/mol |
| IUPAC Name | N-(2-bromo-1,3-benzothiazol-6-yl)acetamide |
| Standard InChI | InChI=1S/C9H7BrN2OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h2-4H,1H3,(H,11,13) |
| Standard InChI Key | YCTZWIATSOVTTE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)Br |
Introduction
Chemical Identity and Synthesis
Structural Features and Nomenclature
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide consists of a benzothiazole core substituted with a bromine atom at the 6-position and an acetamide group at the 2-position (Figure 1) . The benzothiazole ring system is a privileged scaffold in drug discovery, known for its metabolic stability and ability to interact with biological targets . The bromine substituent enhances electrophilicity, facilitating further functionalization via cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrN₂OS |
| Molecular Weight | 271.13 g/mol |
| CAS Registry Number | 16628-26-5 |
| Appearance | Off-white crystalline solid |
| Melting Point | 215–217°C |
Synthesis and Optimization
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide begins with 2-amino-6-bromobenzothiazole (1), which is acylated using acetic anhydride in acetonitrile under acidic conditions (Scheme 1) . The reaction proceeds via nucleophilic attack of the amine group on the acetic anhydride, yielding the acetamide derivative in 85% isolated yield .
Scheme 1:
-
Acylation:
2-Amino-6-bromobenzothiazole (0.00213 mol) is treated with acetic anhydride (0.003 mol) and catalytic H₂SO₄ in acetonitrile at 60°C for 40 minutes. The product precipitates upon water addition and is purified via filtration .
Critical parameters affecting yield include reaction temperature, solvent polarity, and stoichiometry. Acetonitrile optimizes solvation, while excess acetic anhydride ensures complete acylation .
Pharmacological Activities
Urease Inhibition
Urease enzymes, which catalyze urea hydrolysis, are therapeutic targets for infections caused by Helicobacter pylori and Proteus mirabilis. N-(6-Bromobenzo[d]thiazol-2-yl)acetamide exhibits moderate urease inhibition (IC₅₀ = 46.5 μg/mL), attributed to hydrogen bonding between its acetamide group and the enzyme’s active site . Molecular docking studies reveal interactions with conserved residues like His593 and Ala440, disrupting substrate access .
Table 2: Urease Inhibitory Activity
| Compound | IC₅₀ (μg/mL) |
|---|---|
| N-(6-Bromobenzo[d]thiazol-2-yl)acetamide | 46.5 |
| Thiourea (standard) | 21.0 |
Nitric Oxide Scavenging
Nitric oxide (NO) overproduction contributes to inflammatory diseases. At 50 μg/mL, N-(6-bromobenzo[d]thiazol-2-yl)acetamide scavenges 54% of NO radicals, with an IC₅₀ of 46.5 μg/mL . Electron-withdrawing groups like bromine enhance radical stabilization, improving activity .
Table 3: Nitric Oxide Scavenging at 50 μg/mL
| Compound | % Inhibition | IC₅₀ (μg/mL) |
|---|---|---|
| N-(6-Bromobenzo[d]thiazol-2-yl)acetamide | 54 ± 0.002 | 46.5 |
| Ascorbic acid (standard) | 89 ± 0.003 | 12.1 |
Haemolytic Activity
Haemolytic activity, a proxy for membrane disruption, is concentration-dependent. At 100 μg/mL, N-(6-bromobenzo[d]thiazol-2-yl)acetamide lyses 47.1% of erythrocytes, suggesting potential anticancer utility . Halogen substituents increase hydrophobicity, enhancing membrane interaction .
Structural Characterization
Spectroscopic Analysis
¹H-NMR (400 MHz, CDCl₃/CD₃OD): δ 8.14 (d, J = 2 Hz, 1H, H-7), 7.63 (d, J = 1.5 Hz, 1H, H-4), 2.31 (s, 3H, CH₃) . The acetamide methyl group resonates as a singlet at δ 2.31, while aromatic protons exhibit coupling consistent with bromine’s deshielding effect .
Molecular Docking Studies
Docking into the Bacillus pasteurii urease active site (PDB: 4UBP) shows the acetamide carbonyl forming hydrogen bonds with Ala440 (2.1 Å) and His593 (2.3 Å) . Bromine’s hydrophobic surface area displaces water molecules, stabilizing the enzyme-inhibitor complex .
Applications and Derivatives
Suzuki Cross-Coupling
The bromine atom enables palladium-catalyzed coupling with aryl boronic acids, generating 6-arylbenzothiazole derivatives (e.g., 3a–3h) . These compounds exhibit enhanced urease inhibition (e.g., 3b: IC₅₀ = 38.19 μg/mL) and nitric oxide scavenging (e.g., 3b: 67% at 50 μg/mL) .
Table 4: Biological Activities of Derivatives
| Derivative | Urease IC₅₀ (μg/mL) | NO Scavenging (%) |
|---|---|---|
| 3b | 38.19 | 67 ± 0.009 |
| 3c | 42.10 | 54 ± 0.002 |
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